9-Oxo-9H-fluorene-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9H-fluorene-3-carbonyl chloride: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of a carbonyl chloride group attached to the fluorene core, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-fluorene-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds with the formation of the corresponding acid chloride, which can be purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxo-9H-fluorene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives under specific conditions.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of fluorene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Fluorenone Derivatives: Resulting from oxidation reactions.
Fluorene Derivatives: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Oxo-9H-fluorene-3-carbonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of heterocyclic compounds and functionalized fluorene derivatives .
Biology: In biological research, this compound is employed in the synthesis of bioactive molecules with potential therapeutic applications. It is used to create derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is utilized in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 9-Oxo-9H-fluorene-3-carbonyl chloride involves its reactivity as an electrophilic reagent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with target molecules, resulting in the desired chemical transformations .
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in alcohols. The pathways involved in these reactions include nucleophilic substitution and addition-elimination mechanisms .
Vergleich Mit ähnlichen Verbindungen
9-Fluorenone-4-carbonyl chloride: Another fluorene derivative with similar reactivity but different substitution patterns.
9-Methyl-9H-fluorene-9-carbonyl chloride: A methyl-substituted derivative with distinct chemical properties.
9-Oxo-9H-fluorene-1-carbonyl chloride: A positional isomer with the carbonyl chloride group at a different position on the fluorene ring.
Uniqueness: 9-Oxo-9H-fluorene-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position on the fluorene ring allows for selective reactions and the formation of unique derivatives .
Eigenschaften
CAS-Nummer |
53455-99-5 |
---|---|
Molekularformel |
C14H7ClO2 |
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
9-oxofluorene-3-carbonyl chloride |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H |
InChI-Schlüssel |
AXMVGODHGNJSJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.